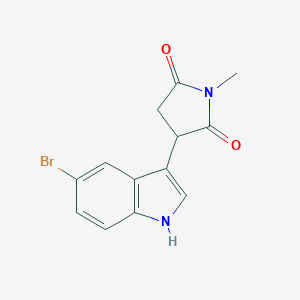
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research. It is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione involves the inhibition of the activity of the transcription factor NF-κB, which is involved in the regulation of the immune response and inflammation. It also inhibits the activity of the enzyme cereblon, which is involved in the degradation of the transcription factor Ikaros. This results in the accumulation of Ikaros, which plays a role in the regulation of gene expression and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has been shown to have an effect on the immune system by modulating the activity of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione in lab experiments is its well-established synthesis method. It is also a potent inhibitor of NF-κB and cereblon, making it a valuable tool for investigating the role of these proteins in various biological processes. However, one of the limitations is that it has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione. One direction is to investigate its potential as a therapeutic agent for diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors. Another direction is to investigate its role in regulating gene expression and cell differentiation. Additionally, the off-target effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione should be further investigated to better understand its mechanism of action and potential limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been widely used in scientific research due to its anti-inflammatory, immunomodulatory, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Therefore, it has been investigated as a potential therapeutic agent for various diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors.
Eigenschaften
CAS-Nummer |
163886-93-9 |
|---|---|
Produktname |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
Molekularformel |
C13H11BrN2O2 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11BrN2O2/c1-16-12(17)5-9(13(16)18)10-6-15-11-3-2-7(14)4-8(10)11/h2-4,6,9,15H,5H2,1H3 |
InChI-Schlüssel |
GQURESRVCLILCO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
Kanonische SMILES |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
Synonyme |
3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



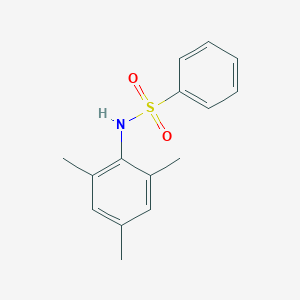
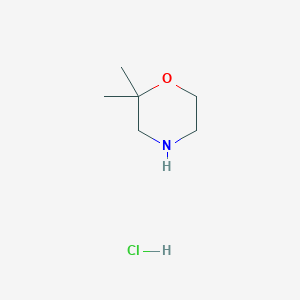
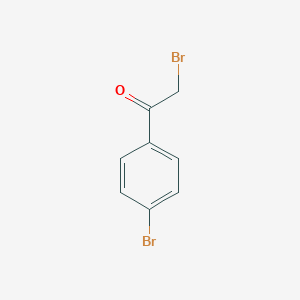
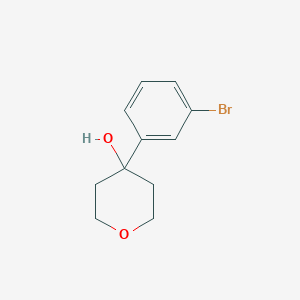
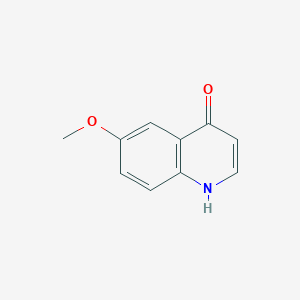




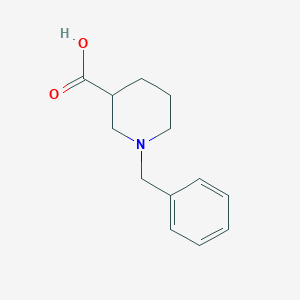

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)